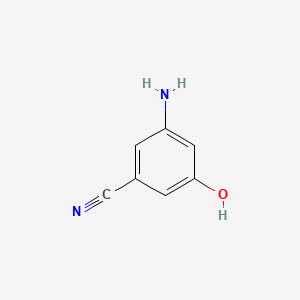

3-Amino-5-hydroxybenzonitrile

Descripción

Contextualization as a Multifunctional Aromatic Synthon

A synthon is a conceptual unit within a molecule that assists in the formation of a chemical bond during a synthesis. 3-Amino-5-hydroxybenzonitrile perfectly embodies this concept, with each of its functional groups offering a pathway for molecular elaboration.

The amino and hydroxyl groups are electron-donating, which activates the aromatic ring towards electrophilic substitution. This property facilitates the introduction of additional substituents onto the benzene core. Conversely, the nitrile group is electron-withdrawing and can undergo a variety of transformations. For instance, it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or react with organometallic reagents to form ketones.

The simultaneous presence of these groups allows for a range of reactions, including nucleophilic substitutions, reductions, and coupling reactions, making the compound a versatile intermediate. mdpi.com The differential reactivity of the amino, hydroxyl, and nitrile groups can be strategically exploited to build complex molecular architectures, which is a cornerstone of modern synthetic chemistry. For example, the hydroxyl group can form hydrogen bonds, which can influence interactions with biological targets like enzymes.

Table 1: Functional Group Reactivity in this compound

| Functional Group | Type of Reactions | Potential Products |

|---|---|---|

| Amino (-NH₂) | Diazotization, Acylation, Alkylation, Nucleophilic substitution | Diazonium salts, Amides, Secondary/Tertiary amines |

| Hydroxyl (-OH) | Etherification, Esterification, Oxidation | Ethers, Esters, Phenones |

| Nitrile (-CN) | Hydrolysis, Reduction, Nucleophilic addition | Carboxylic acids, Amines, Ketones, Heterocycles |

| Aromatic Ring | Electrophilic Aromatic Substitution | Halogenated, nitrated, or sulfonated derivatives |

Overview of Key Research Areas and Challenges

The unique structural features of this compound make it a valuable intermediate in several key research areas, particularly in the synthesis of pharmaceuticals and agrochemicals. chinesechemsoc.org Its derivatives are being explored for their potential biological activities. The core structure is a key component in the synthesis of various heterocyclic compounds, such as benzofurans, which are known to have a wide range of pharmacological properties. mdpi.comclockss.orgmdpi.com For instance, related aminobenzonitrile structures are used as precursors for creating compounds investigated for treating diseases like Alzheimer's.

Despite its utility, the synthesis and application of this compound are not without challenges. The primary obstacle lies in achieving chemoselectivity . numberanalytics.comnumberanalytics.com With three reactive functional groups, it can be difficult to modify one site without affecting the others. numberanalytics.com For example, a reagent intended to react with the amino group might also react with the hydroxyl group.

Another challenge is controlling regioselectivity during electrophilic substitution on the aromatic ring. The directing effects of the amino and hydroxyl groups must be carefully considered to achieve the desired substitution pattern. Researchers are continuously developing new catalysts and optimizing reaction conditions to address these selectivity issues and unlock the full potential of this versatile synthon. numberanalytics.comcsic.es

Propiedades

IUPAC Name |

3-amino-5-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-4-5-1-6(9)3-7(10)2-5/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYINOGGOHJKBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858679 | |

| Record name | 3-Amino-5-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243444-99-6 | |

| Record name | 3-Amino-5-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3-amino-5-hydroxybenzonitrile and Its Derivatives

Classical and Conventional Synthetic Routes

Traditional synthetic strategies for 3-Amino-5-hydroxybenzonitrile and its derivatives often rely on multi-step sequences involving functional group interconversions and the derivatization of pre-functionalized aromatic rings.

Multi-Step Synthesis Pathways

The construction of this compound can be achieved through carefully designed multi-step pathways starting from readily available precursors. A logical approach commences with a compound like 3,5-dihydroxybenzoic acid, which already possesses the desired 1,3,5-substitution pattern. The synthesis would proceed through the conversion of the carboxylic acid to a nitrile group, followed by the transformation of one hydroxyl group into an amino group. This latter step typically involves a sequence of nitration and subsequent reduction. The biosynthesis of the related compound 3-amino-5-hydroxybenzoic acid (AHBA), a key precursor for certain antibiotics, also follows a complex multi-step pathway, highlighting the intricate nature of synthesizing such molecules. nih.gov

Another potential multi-step route involves starting with a different precursor, such as 2-aminophenol, and sequentially introducing the other necessary functional groups through steps like bromination and hydroxylation to build up the target molecular framework. smolecule.com The Sandmeyer reaction, a classical method in aromatic chemistry, offers a versatile platform for introducing a nitrile group onto an aromatic ring starting from an aniline derivative. wikipedia.orgnih.govlscollege.ac.in This could be integrated into a multi-step sequence where an appropriately substituted aminophenol is converted to the target benzonitrile.

Derivatization from Substituted Benzonitrile Precursors

A more direct approach involves the derivatization of a benzonitrile precursor that already contains some of the required functional groups. A key intermediate in this strategy is 3-bromo-5-hydroxybenzonitrile. achemblock.com This compound can be synthesized by the bromination of p-hydroxybenzonitrile, which places the bromine atom at a position meta to the nitrile and ortho/para to the activating hydroxyl group. researchgate.net

Once 3-bromo-5-hydroxybenzonitrile is obtained, it can undergo nucleophilic aromatic substitution to replace the bromine atom with an amino group, thereby yielding this compound. This transformation is a direct and efficient method for installing the final amino group onto the pre-existing hydroxybenzonitrile core.

| Starting Material | Key Transformation | Reagent/Condition | Product | Reference |

|---|---|---|---|---|

| 3-Bromo-5-hydroxybenzonitrile | Nucleophilic Substitution | Amine source (e.g., ammonia, sodium azide followed by reduction) | This compound | |

| 4-Hydroxybenzonitrile | Electrophilic Bromination | Bromine (Br₂) in a suitable solvent | 3-Bromo-4-hydroxybenzonitrile | researchgate.net |

Strategic Introduction of Amino and Hydroxyl Moieties on the Benzonitrile Core

The successful synthesis of this compound hinges on the strategic introduction of the amino and hydroxyl groups onto the benzonitrile core, paying close attention to the directing effects of the substituents. The nitrile group (-CN) is a deactivating, meta-directing group in electrophilic aromatic substitution. Conversely, the hydroxyl (-OH) and amino (-NH₂) groups are strongly activating, ortho-, para-directing groups.

This dichotomy in directing effects necessitates careful planning:

Starting with Benzonitrile: Introducing a hydroxyl or amino group to benzonitrile via electrophilic substitution would primarily yield ortho- and para-substituted products, not the desired meta-isomer. Therefore, this is not a viable primary strategy.

Starting with Aniline or Phenol: If one starts with aniline or phenol, the nitrile group must be introduced. The Sandmeyer reaction provides a powerful tool for this, allowing an amino group to be converted into a diazonium salt, which can then be displaced by a cyanide nucleophile using copper(I) cyanide. wikipedia.orgnumberanalytics.com A plausible strategy would be to start with 3-aminophenol, protect one of the functional groups, perform a reaction to introduce the third group, and then deprotect.

Modifying a Pre-existing Scaffold: The most common strategy is to start with a molecule that already has the correct 1,3,5-substitution pattern, such as 3,5-dihydroxybenzoic acid orgsyn.orgsigmaaldrich.com or 3-bromo-5-hydroxybenzonitrile. This approach bypasses the challenges of controlling regioselectivity during aromatic substitution, instead focusing on the interconversion of functional groups. For example, a hydroxyl group can be converted to an amino group via nitration followed by reduction, or a bromo group can be replaced by an amino group via nucleophilic substitution or catalytic amination.

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Both transition metal catalysis and organocatalysis offer advanced routes to C-N bond formation applicable to the synthesis of this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig amination on related scaffolds)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds between aryl halides and amines. This reaction is highly relevant for the synthesis of this compound, providing a catalytic alternative to classical nucleophilic substitution.

The key reaction would involve the coupling of 3-bromo-5-hydroxybenzonitrile with an ammonia equivalent or a protected amine. The process requires a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle.

| Component | Examples | Function | Reference |

|---|---|---|---|

| Aryl Halide | 3-Bromo-5-hydroxybenzonitrile | Electrophilic partner | |

| Amine Source | Ammonia, Benzophenone imine, or protected amines | Nucleophilic partner | chemspider.com |

| Palladium Precatalyst | [Pd₂(dba)₃], Pd(OAc)₂ | Forms the active Pd(0) catalyst | chemspider.com |

| Phosphine Ligand | BINAP, XPhos, P(t-Bu)₃ | Stabilizes the palladium center and facilitates the reaction | chemspider.com |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine and facilitates catalyst regeneration | chemspider.com |

This catalytic method offers advantages in terms of milder reaction conditions and broader functional group tolerance compared to some classical methods.

Metal-Free Catalysis and Organocatalytic Systems

In recent years, there has been a significant push to develop metal-free and organocatalytic methods to avoid the cost and potential toxicity of transition metals. For the synthesis of aminobenzonitriles, several organocatalytic strategies are emerging. beilstein-journals.orgnih.gov

Chiral Brønsted acids, such as phosphoric acids, have been successfully used to catalyze the atroposelective amination of biaryl compounds with reagents like azodicarboxylates. beilstein-journals.orgnih.gov While not a direct synthesis of the target compound, this demonstrates the potential of organocatalysis in C-N bond formation on aromatic systems. Similarly, N-Heterocyclic Carbenes (NHCs) have been employed as organocatalysts to synthesize axially chiral benzonitriles. beilstein-journals.orgnih.gov

Another relevant area is the organocatalytic amination of 1,3-dicarbonyl compounds, which has been extensively studied. mdpi.com These principles could potentially be extended to the functionalization of a suitably activated benzonitrile precursor. Furthermore, the Ritter reaction, which converts nitriles into N-substituted amides using alcohols, can be promoted by organocatalysts, showcasing another metal-free transformation of the nitrile group. researchgate.net These developing fields represent the frontier of synthetic chemistry and may offer future, more sustainable routes to this compound.

Supported Catalysts in Nitrile Synthesis

Supported catalysts offer significant advantages in chemical synthesis, including ease of separation from the reaction mixture and potential for recyclability. In the context of aminobenzonitrile synthesis, various supported catalysts have been explored to enhance reaction efficiency and selectivity.

Boron Phosphate Catalysts for Aminobenzonitriles

Boron phosphate has been identified as an effective catalyst for the synthesis of nitriles from carboxylic compounds and their derivatives with ammonia. google.com This process, which involves a dehydration reaction, is typically conducted at elevated temperatures. The use of boron phosphate can lead to high yields of the desired nitrile. google.com However, side reactions, such as the formation of ketones, can occur and potentially lead to catalyst deterioration. google.com To improve the catalyst's performance and suppress undesirable ketone formation, modifications can be made. For instance, incorporating minor amounts of sulfate- and/or sodium-containing salts into the boron phosphate catalyst has been shown to enhance its efficacy in nitrile synthesis. google.com

Other research has explored the use of borane-catalyzed hydroboration for the reduction of nitriles to primary amines, a transformation that is also relevant to the synthesis of aminobenzonitriles. nih.gov

| Catalyst System | Substrate Type | Key Features | Reference |

| Boron phosphate with sulfate/sodium salts | Carboxylic compounds and ammonia | Improved dehydration catalyst, high nitrile yields. google.com | google.com |

| Borane catalysts (e.g., H3B·SMe2) | Nitriles | Metal-free hydroboration to primary amines, good chemoselectivity. nih.gov | nih.gov |

Green Chemistry Principles and Sustainable Synthetic Strategies

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals. This includes the development of room-temperature protocols and the use of environmentally benign reaction conditions to minimize waste and energy consumption.

Room-Temperature Synthetic Protocols

The ability to conduct reactions at ambient temperatures is a significant step towards more sustainable chemical manufacturing. For the synthesis of aminobenzonitrile derivatives, several room-temperature methods have been developed.

One notable example is the rapid, room-temperature synthesis of 3-amino-2-aroyl benzofuran derivatives from 2-hydroxybenzonitriles and 2-bromoacetophenones. acs.orgacs.org This reaction, mediated by cesium carbonate (Cs2CO3) in dimethylformamide (DMF), proceeds quickly, often within 10–20 minutes, and provides good to excellent yields. acs.orgacs.org This method highlights the potential for efficient bond formation under mild conditions.

| Reaction | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |

| 2-hydroxybenzonitriles + 2-bromoacetophenones | Cs2CO3 | DMF | Room Temperature | Good to Excellent | acs.orgacs.org |

Solvent-Free and Environmentally Benign Reaction Conditions

Eliminating or reducing the use of volatile organic solvents is a key goal of green chemistry. Solvent-free reactions and the use of environmentally benign alternatives like ionic liquids are gaining traction in nitrile synthesis.

Solvent-free methods for converting aldehydes to nitriles have been reported, often utilizing microwave irradiation to accelerate the reaction. One such method involves the one-pot reaction of aldehydes with hydroxylamine hydrochloride in the presence of a catalytic amount of pyridine, with the reaction completing within a minute.

Ionic liquids (ILs) have emerged as promising "green" solvents and catalysts due to their low vapor pressure, thermal stability, and tunable properties. nih.gov They have been successfully employed in the synthesis of nitriles from aldehydes. For instance, a deep eutectic solvent (DES), which is a type of ionic liquid, composed of choline chloride and urea has been used as an efficient and ecofriendly catalyst for the one-pot synthesis of nitriles from aldehydes under solvent-free conditions. organic-chemistry.orgorganic-chemistry.org This method works for a range of aromatic aldehydes, providing good to excellent yields, and the DES can often be reused. organic-chemistry.org Nitrile-functionalized ionic liquids have also been synthesized and explored for their potential in various chemical transformations. researchgate.netacs.orgrsc.org

| Method | Catalyst/Solvent | Conditions | Key Advantages | Reference |

| Aldehyde to Nitrile | Pyridine (catalytic) | Solvent-free, microwave irradiation | Rapid (1 min), efficient, inexpensive. | |

| Aldehyde to Nitrile | Choline chloride-urea (DES) | Solvent-free, conventional or microwave heating | Ecofriendly, reusable catalyst, high yields for aromatic aldehydes. organic-chemistry.org | organic-chemistry.org |

| Aldehyde to Nitrile | [bmim][OTf] (Ionic Liquid) | 120 °C | High yield (97% for benzonitrile), reusable ionic liquid. |

Scalable Synthesis and Process Optimization

The transition from laboratory-scale synthesis to larger-scale production requires robust and optimized processes that are both feasible and efficient.

Gram-Scale Synthesis Feasibility and Implementation

The scalability of a synthetic method is a critical factor for its practical application. Several synthetic routes for aminobenzonitrile derivatives have demonstrated feasibility on a gram scale.

For example, the base-promoted synthesis of highly substituted 4-aminoquinolines from ynones and 2-aminobenzonitriles has been successfully performed on a gram-scale, achieving a good yield. cardiff.ac.uk Similarly, the Cs2CO3-mediated synthesis of 3-amino-2-aroyl benzofuran derivatives has also proven suitable for gram-scale production. acs.org These examples underscore the potential for these methods to be scaled up for the production of larger quantities of material.

High-Yield and High Atom-Economy Processes

High-yield and high atom-economy processes are central to sustainable and cost-effective chemical manufacturing. Atom economy, in particular, focuses on maximizing the incorporation of all materials used in the process into the final product.

The synthesis of 2-aminoquinazoline derivatives through an acid-mediated [4+2] annulation of N-benzyl cyanamides and 2-amino aryl ketones or 2-aminobenzonitriles demonstrates a practical method that achieves high yields. mdpi.com Another example of an atom-economical route is the synthesis of quinazoline-2,4(1H,3H)-diones from the reaction of 2-aminobenzonitriles and carbon dioxide, which has been investigated with various catalytic systems. nih.govrsc.orgresearchgate.net

Chemical Reactivity and Transformations of 3-amino-5-hydroxybenzonitrile

Reactivity of the Aromatic Nucleus

The reactivity of the benzene ring in 3-Amino-5-hydroxybenzonitrile is significantly influenced by the directing effects of its substituents. The activating -NH₂ and -OH groups direct incoming electrophiles to the positions ortho and para relative to themselves. The deactivating -CN group directs incoming electrophiles to the meta position. In this specific molecule, the -NH₂ group (at C3) directs to positions C2 and C4, while the -OH group (at C5) directs to positions C4 and C6. The result is a strong activation of the ring, particularly at the C2, C4, and C6 positions, with C4 being doubly activated.

The electron-rich nature of the aromatic ring in this compound makes it highly susceptible to electrophilic aromatic substitution (EAS) reactions. The presence of the potent activating amino and hydroxyl groups facilitates reactions with a variety of electrophiles, often under milder conditions than those required for unsubstituted benzene. smolecule.com

Common EAS reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring.

Nitration: Substitution with a nitro group (-NO₂) using nitric acid and a strong acid catalyst. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.com

The regioselectivity of these reactions is dictated by the combined directing effects of the existing substituents. Position 4 is the most likely site for substitution due to the synergistic directing effect of both the amino and hydroxyl groups. Positions 2 and 6 are also activated and represent potential sites for substitution. For instance, the electrophilic bromination of the related compound 3-hydroxybenzonitrile yields a mixture of products with substitution occurring at positions ortho and para to the hydroxyl group. researchgate.net

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Activating/Deactivating Influence | Predicted Reactivity |

|---|---|---|

| C2 | Activated by -NH₂ group (ortho) | High |

| C4 | Activated by -NH₂ group (para) and -OH group (ortho) | Very High |

Nucleophilic aromatic substitution (SNAr) is a reaction pathway that is generally unfavorable for this molecule under standard conditions. SNAr reactions typically require an aromatic ring to be substituted with at least one powerful electron-withdrawing group positioned ortho or para to a good leaving group (such as a halide). libretexts.orgiscnagpur.ac.in this compound lacks a suitable leaving group. Furthermore, the presence of electron-donating amino and hydroxyl groups destabilizes the negatively charged intermediate (Meisenheimer complex) that is characteristic of the common SNAr addition-elimination mechanism, thus increasing the reaction's activation energy. libretexts.org

For SNAr to occur, the molecule would need to be chemically modified, for instance, by introducing a halogen at a position activated by the nitrile group. For example, related compounds like 3-fluoro-5-hydroxybenzonitrile can undergo nucleophilic substitution where the fluorine atom is displaced. smolecule.com However, the parent compound, this compound, is not primed for this reaction pathway.

Electrophilic Aromatic Substitution Reactions

Transformations Involving the Nitrile Group

The nitrile group is a versatile functional group that can undergo a variety of chemical transformations, providing a synthetic handle to a range of other functionalities.

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. smolecule.comsmolecule.com A prominent example of this reactivity is the reaction with organometallic reagents, such as Grignard or organolithium reagents. This reaction typically leads to the formation of an imine intermediate, which is then hydrolyzed upon aqueous workup to yield a ketone. This provides a valuable method for carbon-carbon bond formation at the nitrile carbon.

The nitrile group can be readily reduced to a primary amine (-CH₂NH₂). This transformation is a fundamental reaction in organic synthesis and can be accomplished using several powerful reducing agents. smolecule.com A common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). smolecule.com The reaction converts the cyano group into an aminomethyl group, yielding (3-amino-5-hydroxyphenyl)methanamine.

Table 2: Representative Reaction for Nitrile Reduction

| Starting Material | Reagent | Product |

|---|

The hydration of the nitrile group to a primary amide (-CONH₂) is another key transformation. frontiersin.org This reaction can be catalyzed by acids or bases under heated conditions, although these methods can sometimes lead to the further hydrolysis of the amide to a carboxylic acid. chemistrysteps.com More selective methods have been developed using various transition metal catalysts, such as those based on ruthenium or osmium, which can promote hydration under milder conditions and with higher chemoselectivity. acs.orgrsc.org Additionally, base-mediated methods, for example using sodium hydroxide in isopropanol, have been shown to effectively convert nitriles to amides. oatext.com The hydration of this compound would result in the formation of 3-amino-5-hydroxybenzamide.

Table 3: General Conditions for Nitrile Hydration

| Method | Typical Conditions | Product |

|---|---|---|

| Acid Catalysis | H₂SO₄ or HCl, H₂O, heat | 3-amino-5-hydroxybenzamide |

| Base Catalysis | NaOH or KOH, H₂O, heat | 3-amino-5-hydroxybenzamide |

Cycloaddition Reactions and Heterocycle Annulation with the Nitrile Group

The nitrile group (C≡N) of this compound can participate in cycloaddition reactions, serving as a key building block for the synthesis of nitrogen-containing heterocycles. numberanalytics.comresearchgate.net A prominent example is the [3+2] cycloaddition reaction between the nitrile and an azide, typically sodium azide, to form tetrazoles. researchgate.netscispace.com This transformation has become a conventional and widely used method for creating 5-substituted 1H-tetrazoles. thieme-connect.com The reaction involves the nucleophilic addition of the azide ion to the electrophilic carbon of the nitrile, followed by intramolecular cyclization. scispace.com The process can be facilitated by various catalysts and reaction conditions, including metal-free approaches that enhance the electrophilicity of the nitrile through hydrogen bonding. scispace.com

These cycloaddition reactions are atom-economical and provide a direct route to valuable heterocyclic frameworks. scispace.comrsc.org The resulting tetrazole ring is a well-known bioisostere for the carboxylic acid group in medicinal chemistry, valued for its metabolic stability and ability to participate in hydrogen bonding. thieme-connect.com

Furthermore, the nitrile functionality can be involved in annulation reactions to construct fused heterocyclic systems. For instance, reactions with α-halo ketones can lead to the formation of benzofuran derivatives. In a cesium carbonate-mediated cascade synthesis, the hydroxyl group first deprotonates to form a phenoxide, which then attacks the α-halo ketone. vulcanchem.com This is followed by an intramolecular cyclization involving the nitrile group, ultimately yielding a 3-amino-2-aroylbenzofuran structure. vulcanchem.com This type of reaction highlights the cooperative reactivity of the hydroxyl and nitrile groups in constructing complex molecular architectures.

Transformations Involving the Amino Group

The amino group (-NH₂) in this compound is a potent nucleophilic center and a site for various derivatizations, including alkylation, arylation, and acylation.

The amino group of this compound can undergo N-alkylation with alkyl halides. This reaction typically proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. Selective mono-N-alkylation can be challenging as the resulting secondary amine is often more reactive than the primary amine. However, methods utilizing chelating agents like 9-borabicyclo[3.3.1]nonane (9-BBN) have been developed to achieve high selectivity for mono-alkylation in similar amino alcohol systems. organic-chemistry.org

N-arylation of the amino group can be achieved through methods like the Chan-Lam coupling reaction, which uses arylboronic acids in the presence of a copper catalyst. acs.org This reaction forms a carbon-nitrogen bond and is an effective way to introduce aryl substituents onto the nitrogen atom. Studies on related aminobenzofuran systems have shown that both mono- and bi-N-arylated products can be synthesized by controlling the reaction conditions, such as catalyst loading and reaction time. acs.org

Table 1: Examples of N-Arylation Reactions on Related Aminobenzofuran Systems

| Reactant | Arylating Agent | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Amino-2-benzoyl benzofuran | Phenylboronic acid | Cu(OAc)₂ | Room temp, 12-24 h | Mono-N-arylated product | 68-92% | vulcanchem.comacs.org |

| 3-Amino-2-benzoyl benzofuran | Phenylboronic acid | Cu(OAc)₂ (20 mol%) | Room temp, 14-15 h | Bi-N-arylated product | Good | acs.org |

The nucleophilic amino group readily reacts with acylating agents such as acid chlorides or anhydrides to form amides. smolecule.com This acylation is a common transformation used to protect the amino group or to introduce new functionalities into the molecule. For example, acetylation of related 2-acyl-3-amino-5-chlorobenzofurans with acetic anhydride furnishes the corresponding 3-acetamido derivatives. researchgate.net These amide intermediates can then be used in further synthetic steps, such as ring closures to form fused pyrimidine systems. researchgate.net

Table 2: Example of N-Acylation Reaction

| Reactant | Acylating Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Acyl-3-amino-5-chlorobenzofuran | Acetic Anhydride | Not specified | 2-Acyl-3-acetamido-5-chlorobenzofuran | researchgate.net |

The amino group is a primary nucleophilic center in the molecule. Its lone pair of electrons can attack various electrophiles, initiating many of the reactions discussed, such as alkylation and acylation. smolecule.com The nucleophilicity of the amino group is fundamental to its role in forming C-N bonds. rsc.org

In addition to its nucleophilicity, the amino group can act as a proton acceptor (a Brønsted-Lowry base). usu.edu In computational studies of similar molecules, the amino group is identified as a potent proton donor site when forming hydrogen bonds, but the nitrogen atom itself can also act as a proton acceptor, for instance, by accepting a proton from a water molecule. usu.edu The ability to accept a proton is influenced by the electronic environment of the molecule.

Acylation and Other Nitrogen-Based Derivatizations

Transformations Involving the Hydroxyl Group

The hydroxyl group (-OH) offers another site for chemical modification, primarily through reactions that target its oxygen atom.

The hydroxyl group can be converted into an ether through O-alkylation. This reaction typically involves deprotonating the hydroxyl group with a base, such as sodium hydroxide, to form a more nucleophilic phenoxide ion. smolecule.com This phenoxide then reacts with an alkyl halide in a nucleophilic substitution reaction to yield an ether. smolecule.com This strategy is used in the synthesis of various derivatives, for example, in the production of the drug doravirine, where a substituted 3-chloro-5-hydroxybenzonitrile is treated with a pyridine derivative in the presence of a base. mdpi.com

Similarly, O-acylation involves the reaction of the hydroxyl group with an acylating agent, like an acid chloride or anhydride, to form an ester. smolecule.com This reaction is often carried out in the presence of a base to facilitate the deprotonation of the hydroxyl group.

These reactions on the hydroxyl group are crucial for modifying the molecule's properties, such as its solubility and electronic characteristics, and for synthesizing more complex derivatives.

Oxidation Pathways of the Hydroxyl Group

The chemical structure of this compound contains both a hydroxyl (-OH) and an amino (-NH2) group attached to the benzene ring, both of which are susceptible to oxidation. The hydroxyl group, characteristic of phenols, can undergo oxidation to produce quinone or quinone-like structures. This transformation is a common pathway for phenolic compounds when subjected to oxidizing agents.

Phenolic Reactivity and Proton Donor Characteristics

The this compound molecule possesses distinct functional groups that determine its acidic and basic properties. The phenolic hydroxyl group (-OH) and the aromatic amino group (-NH2) can both act as proton donors. usu.edu The hydroxyl group allows the molecule to form hydrogen bonds, which influences its binding affinity and specificity in interactions with other molecules, such as enzymes.

Computational studies on structurally related molecules have shown that the amino group can be a particularly potent proton donor, sometimes even more so than a hydroxyl group in certain contexts. usu.edu The hydrogen atoms of the terminal amino group often carry a significant positive charge, making this site a favorable proton donor in hydrogen bonding interactions. usu.edu Concurrently, the nitrile (-CN) group and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. researchgate.net This dual capacity to both donate and accept protons makes this compound a versatile participant in intermolecular interactions.

Table 1: Comparative pKa Values of Substituted Phenols This table is illustrative and based on typical substituent effects. Actual experimental values may vary.

| Compound | Substituents | Predicted pKa Effect |

|---|---|---|

| Phenol | -H | ~9.9 |

| 3-Aminophenol | -NH2 (meta) | Weakly electron-donating, slight increase in pKa |

| 3-Cyanophenol | -CN (meta) | Electron-withdrawing, decrease in pKa |

| This compound | -NH2, -CN | Competing effects, pKa likely lower than 3-aminophenol but higher than 3-cyanophenol |

Multicomponent Reactions Incorporating this compound Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, are a cornerstone of modern synthetic chemistry. scielo.br These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate complex molecules from simple precursors. The scaffold of this compound, with its three distinct functional groups (amino, hydroxyl, and nitrile), is an ideal substrate for designing MCRs to produce diverse heterocyclic compounds.

Annulation and Condensation Reactions for Fused Heterocyclic Systems

The functional groups of this compound allow it to participate in a variety of annulation (ring-forming) and condensation reactions to construct fused heterocyclic systems. Such heterocyclic frameworks are prevalent in medicinal chemistry and materials science. organic-chemistry.orgrsc.org

The amino group is a key nucleophile that can react with carbonyl compounds, α,β-unsaturated systems, and other electrophiles to initiate cyclization cascades. rsc.orgcardiff.ac.uk For example, o-aminonitriles are versatile synthons for building nitrogen-containing heterocycles through reactions like the Friedländer annulation. rsc.org The hydroxyl group can participate in O-alkylation followed by cyclization or act as a nucleophile in condensations to form oxygen-containing rings like benzofurans or benzoxazines. cardiff.ac.ukacs.org The nitrile group can be hydrolyzed, reduced, or participate in cyclizations, for example, through addition of a nucleophile to the carbon-nitrogen triple bond. smolecule.com

The combination of these reactive sites allows this compound to be a versatile building block in MCRs for synthesizing a range of fused heterocycles. ipb.ptresearchgate.net

Table 2: Potential Fused Heterocyclic Systems from this compound via MCRs

| Heterocyclic System | Key Reaction Type(s) | Potential Co-Reactants |

|---|---|---|

| Benzofuran Derivatives | C-C and C-O bond formation | α-Haloketones (e.g., 2-bromoacetophenones) acs.orgnih.gov |

| Quinoline Derivatives | Aza-Michael addition, intramolecular annulation | Ynones (α,β-alkynyl ketones) cardiff.ac.uk |

| Pyrano[2,3-d]pyrimidine Derivatives | Knoevenagel condensation, Michael addition | Aldehydes, malononitrile, barbituric acid rsc.org |

| Imidazo-fused Heterocycles | Groebke-Blackburn-Bienaymé reaction | Aldehydes, isocyanides organic-chemistry.org |

| Pyridine-fused Benzofurans | Condensation, cyclization | Malononitrile acs.org |

For instance, reacting 2-hydroxybenzonitriles with α-haloketones is a known method for synthesizing 3-amino-2-aroyl benzofurans. acs.org Similarly, the annulation of 2-aminobenzonitriles with ynones provides access to substituted 4-aminoquinolines under base-promoted, transition-metal-free conditions. cardiff.ac.uk These established synthetic routes highlight the potential of the this compound scaffold in similar transformations.

Strategic Design for Chemical Library Synthesis

Chemical library synthesis is a strategy used in drug discovery to generate a large number of structurally related compounds for high-throughput screening. The goal is to explore a wide chemical space to identify lead compounds with desired biological activity. Scaffolds that are suitable for library synthesis possess multiple points of diversification, allowing for the introduction of various substituents through robust and high-yielding reactions.

This compound is an excellent starting scaffold for chemical library synthesis due to its trifunctional nature:

The Amino Group: Can be acylated, alkylated, or used as a nucleophile in condensation reactions to introduce a wide variety of side chains. smolecule.com

The Hydroxyl Group: Can be converted into ethers or esters, or used as a nucleophile in cyclization reactions. smolecule.com

The Nitrile Group: Can be reduced to an amine or hydrolyzed to a carboxylic acid, providing further handles for modification. smolecule.com

The utility of MCRs is particularly significant in this context. By reacting this compound with different sets of reactants in an MCR format, a library of complex, fused heterocyclic compounds can be generated efficiently. scielo.br For example, a three-component reaction using the scaffold, various aldehydes, and a third reactant could rapidly produce a library of derivatives with diversity at multiple positions. This approach accelerates the drug discovery process by minimizing synthetic steps and maximizing molecular diversity.

Advanced Spectroscopic and Structural Elucidation of 3-amino-5-hydroxybenzonitrile and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

High-resolution ¹H (proton) and ¹³C NMR are primary techniques for the structural elucidation of 3-Amino-5-hydroxybenzonitrile. While specific spectral data for this compound is not widely published, a predictive analysis can be made based on its structure and data from closely related analogues, such as 3-Aminobenzonitrile. chemicalbook.comchemicalbook.com

The ¹H NMR spectrum of this compound is expected to show distinct signals for the three aromatic protons and the protons of the amino and hydroxyl groups. The aromatic region would display a specific splitting pattern determined by the coupling constants between the non-equivalent protons. The presence of the electron-donating -NH₂ and -OH groups and the electron-withdrawing -CN group will influence the chemical shifts of the aromatic protons. For instance, in 3-aminobenzonitrile (in DMSO-d₆), aromatic protons appear between δ 6.88 and 7.20 ppm, with the amino protons showing a broad signal at δ 5.61 ppm. chemicalbook.com The addition of a C5-hydroxyl group would further shield the adjacent protons (H-4 and H-6), shifting them upfield.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For 3-aminobenzonitrile, carbon signals appear between δ 110 and 150 ppm, with the nitrile carbon at approximately δ 119 ppm and the carbon attached to the amino group (C3) at δ 149 ppm. chemicalbook.com For this compound, the C5 carbon attached to the hydroxyl group would be significantly shifted downfield (typically δ 155-160 ppm), and the nitrile carbon (C1) would also be affected by the substituents.

Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~6.5-6.7 | t | ~2.0 |

| H-4 | ~6.2-6.4 | t | ~2.2 |

| H-6 | ~6.8-7.0 | t | ~2.1 |

| -NH₂ | ~5.5-6.0 | br s | - |

Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (-CN) | ~112-115 |

| C2 | ~105-108 |

| C3 (-NH₂) | ~150-152 |

| C4 | ~102-105 |

| C5 (-OH) | ~158-160 |

| C6 | ~110-113 |

To confirm the assignments made from 1D NMR and to establish the complete bonding framework, two-dimensional (2D) NMR techniques are employed. These experiments correlate signals from different nuclei, providing unambiguous evidence of connectivity.

COSY (Correlation Spectroscopy) : This ¹H-¹H correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, COSY would show cross-peaks between the aromatic protons (H-2, H-4, H-6), confirming their positions relative to each other through their meta-coupling pathways.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. researchgate.net An HSQC spectrum of this compound would show cross-peaks connecting each aromatic proton signal (H-2, H-4, H-6) to its corresponding carbon signal (C-2, C-4, C-6), allowing for the definitive assignment of the protonated carbons.

Table of Expected Key 2D NMR Correlations for this compound

| Experiment | Key Correlations | Information Gained |

|---|---|---|

| COSY | H-2 ↔ H-6; H-4 ↔ H-2; H-4 ↔ H-6 | Confirms meta-coupling between aromatic protons. |

| HSQC | H-2 ↔ C-2; H-4 ↔ C-4; H-6 ↔ C-6 | Assigns protonated aromatic carbons. |

| HMBC | H-2 ↔ C-1, C-3, C-4, C-6 | Confirms position of H-2 relative to quaternary carbons C1 and C3. |

| H-4 ↔ C-2, C-3, C-5, C-6 | Confirms position of H-4 relative to quaternary carbons C3 and C5. | |

| NH₂ ↔ C-2, C-3, C-4 | Links the amino group to the aromatic ring at the C3 position. |

Solid-State NMR (SSNMR) is a powerful technique for characterizing materials in their solid form, providing insights into properties such as polymorphism, crystallinity, and intermolecular interactions. google.com Cross-Polarization Magic Angle Spinning (CP/MAS) is a common SSNMR technique used to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N and to average out anisotropic interactions that broaden signals in the solid state.

For this compound, ¹³C CP/MAS NMR could be used to identify different crystalline forms (polymorphs), as distinct packing arrangements would lead to slightly different chemical shifts for the carbon atoms. This is crucial in pharmaceutical and material science applications. google.com

¹⁵N CP/MAS NMR, particularly with ¹⁵N-labeled samples, provides direct information about the nitrogen environments. mdpi.com It can distinguish between the nitrile nitrogen and the amino nitrogen. The ¹⁵N chemical shift is highly sensitive to the local environment, including hydrogen bonding. researchgate.net Therefore, ¹⁵N SSNMR could be used to study the hydrogen bonding network involving the amino (-NH₂) and hydroxyl (-OH) groups in the crystal lattice of this compound, which dictates its solid-state structure and properties. The chemical shift for the amino nitrogen would be expected in the range of -30 to -50 ppm (relative to liquid NH₃), while the nitrile nitrogen would appear at a much different chemical shift.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules. These methods are excellent for identifying functional groups, as each group has characteristic vibrational frequencies.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is a rapid and effective method for identifying the key functional groups in this compound. The spectrum is expected to be dominated by bands corresponding to the O-H, N-H, C≡N, and aromatic C=C bonds. researchgate.netsapub.org Data from related compounds like 3-cyanophenol and 3-aminobenzonitrile help in assigning these bands. chemicalbook.comnih.gov

-OH Stretch : A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching of the hydroxyl group, with the broadening caused by hydrogen bonding.

-NH₂ Stretch : Two sharp to medium bands are typically observed for the primary amine group between 3300 and 3500 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching vibrations. rasayanjournal.co.in

-C≡N Stretch : The nitrile group gives rise to a sharp, intense absorption in the 2220-2260 cm⁻¹ region. sapub.org Its intensity and exact position can be influenced by electronic conjugation with the aromatic ring.

Aromatic Region : C=C stretching vibrations within the aromatic ring typically appear in the 1450-1600 cm⁻¹ range. Aromatic C-H bending vibrations (out-of-plane) are found at lower wavenumbers (675-900 cm⁻¹), and their pattern can give clues about the substitution pattern of the ring.

Table of Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| 3500 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium, Sharp |

| 3600 - 3200 | O-H Stretch (H-bonded) | Hydroxyl (-OH) | Strong, Broad |

| 2260 - 2220 | C≡N Stretch | Nitrile (-CN) | Strong, Sharp |

| 1620 - 1580 | C=C Stretch | Aromatic Ring | Medium |

| 1650 - 1550 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium |

| 1400 - 1260 | O-H Bend | Phenol | Medium |

| 1335 - 1250 | C-N Stretch | Aromatic Amine | Medium-Strong |

Raman spectroscopy is a light scattering technique that provides vibrational information complementary to FTIR. While FTIR measures absorption, Raman measures scattering, and the selection rules differ. Vibrations that involve a change in polarizability are Raman active, whereas vibrations that involve a change in dipole moment are IR active.

For this compound, Raman spectroscopy is particularly useful for observing symmetric, non-polar bonds. mdpi.com

-C≡N Stretch : The nitrile stretch, while strong in the IR, is also typically very strong and sharp in the Raman spectrum (around 2220-2260 cm⁻¹), making it a prominent feature. researchgate.net

Aromatic Ring Vibrations : The symmetric "ring breathing" mode of the benzene ring, often weak in the IR spectrum, usually gives a strong, sharp signal in the Raman spectrum around 1000 cm⁻¹. Other aromatic C=C stretches are also clearly visible.

Symmetric Stretches : Symmetrical vibrations of the substituents with respect to the ring can be more prominent in Raman spectra than in IR.

In contrast, the highly polar O-H and N-H stretching vibrations, which are very strong in the IR spectrum, tend to be weak in the Raman spectrum. This complementarity allows for a more complete vibrational analysis of the molecule. nih.gov

Table of Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| 3500 - 3300 | N-H Stretch | Primary Amine (-NH₂) | Weak |

| 3600 - 3200 | O-H Stretch | Hydroxyl (-OH) | Weak |

| 2260 - 2220 | C≡N Stretch | Nitrile (-CN) | Very Strong |

| 1620 - 1580 | C=C Stretch | Aromatic Ring | Strong |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Bond Analysis

Mass Spectrometry (MS)

Mass spectrometry serves as a cornerstone for the molecular weight determination and structural analysis of organic compounds. For this compound, various MS techniques would be employed to confirm its identity and probe its chemical structure.

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with a molecular formula of C₇H₆N₂O, HRMS provides the exact mass of the molecular ion, distinguishing it from other compounds with the same nominal mass. pharmaffiliates.comfluorochem.co.uk

The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms. This value is the benchmark against which experimental HRMS data are compared. The confirmation of the molecular formula is typically achieved with a mass accuracy of less than 5 ppm.

Interactive Data Table: HRMS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₇H₆N₂O | pharmaffiliates.comfluorochem.co.ukbiomall.innovachemistry.com |

| Molecular Weight (Nominal) | 134 g/mol | pharmaffiliates.combiomall.in |

| Calculated Exact Mass | 134.04801 Da | |

| Expected Adduct [M+H]⁺ | 135.05529 Da | |

| Expected Adduct [M-H]⁻ | 133.04074 Da |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate molecular structures by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov While specific MS/MS studies on this compound are not available, its fragmentation pattern can be predicted based on the known behavior of aromatic rings, amines, phenols, and nitriles. rsc.orglibretexts.org

Upon ionization (e.g., by electrospray), the [M+H]⁺ or [M-H]⁻ ion would be selected and subjected to collision-induced dissociation (CID). Key fragmentation pathways would likely involve:

Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation for benzonitriles. rsc.org

Loss of Carbon Monoxide (CO): Common for phenolic compounds.

Loss of Ammonia (NH₃): A potential fragmentation pathway from the protonated amino group. researchgate.net

Ring Cleavage: More complex fragmentations involving the breakdown of the aromatic ring can also occur. whitman.edu

Interactive Data Table: Predicted MS/MS Fragmentation of this compound ([M+H]⁺, m/z 135.055)

| Precursor Ion (m/z) | Neutral Loss | Lost Fragment | Product Ion (m/z) | Proposed Structure of Product Ion |

| 135.055 | 27.011 | HCN | 108.044 | Aminophenol radical cation |

| 135.055 | 28.010 | CO | 107.045 | Aminopyridine-type ion |

| 135.055 | 17.027 | NH₃ | 118.028 | Cyanophenol radical cation |

The combination of electrochemical methods with mass spectrometry provides powerful insights into reaction mechanisms. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify the products of controlled potential electrolysis. iwaponline.commdpi.com This approach is particularly useful for studying the redox behavior of electroactive species like aminophenols. researchgate.netacs.org

For this compound, this integrated approach could be applied to:

Identify Oxidation Products: Aniline and phenol moieties are readily oxidized. GC-MS analysis of electrolysis products could reveal the formation of quinone-imine structures or polymeric materials resulting from electropolymerization. iwaponline.com

Characterize Reduction Products: The nitrile group can be electrochemically reduced. GC-MS would help identify the resulting aminomethyl or related compounds.

Study Degradation Pathways: The technique is effective for monitoring the decomposition of aromatic pollutants, and similar methods could elucidate the environmental or metabolic fate of this compound. mdpi.comepa.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

A single-crystal X-ray diffraction analysis of this compound would provide precise data on bond lengths, bond angles, and torsional angles, confirming its molecular geometry. mdpi.comnih.govscirp.org Although a crystal structure for this specific compound has not been reported, data from closely related aminophenol and benzonitrile derivatives allow for a reliable prediction of its structural features. academie-sciences.frnih.govnih.gov

The structure would be largely planar due to the benzene ring. Key features expected in the crystal lattice include extensive intermolecular hydrogen bonding. The hydroxyl (-OH) and amino (-NH₂) groups would act as hydrogen bond donors, while the oxygen, amino nitrogen, and nitrile nitrogen atoms would serve as acceptors. This network of hydrogen bonds is expected to play a crucial role in stabilizing the crystal packing.

Interactive Data Table: Typical Crystallographic Parameters for Related Aminophenol/Benzonitrile Structures

| Parameter | Typical Value/System | Significance | Reference |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic crystal shape | mdpi.comacademie-sciences.fr |

| Space Group | P2₁/c, Pbca, etc. | Defines the symmetry elements within the unit cell | mdpi.comacademie-sciences.fr |

| C-C (aromatic) Bond Length | ~1.39 Å | Standard aromatic bond distance | scirp.org |

| C-O (phenol) Bond Length | ~1.37 Å | Typical phenolic C-O distance | scirp.org |

| C-N (amine) Bond Length | ~1.40 Å | Typical aromatic amine C-N distance | scirp.org |

| C≡N Bond Length | ~1.15 Å | Standard nitrile triple bond distance | nih.gov |

| Hydrogen Bonding (O-H···N, N-H···O) | Yes | Key interaction for stabilizing the crystal structure | scirp.orgacademie-sciences.fr |

Thermal and Rheological Analysis in Material Contexts

When incorporated into polymers, the thermal and rheological properties of the resulting materials are of critical importance. Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), along with rheological studies, are used to characterize material stability, transitions, and flow behavior. iieta.orgjksus.orgacs.org

While no polymers based on this compound have been documented, its trifunctional nature (possessing amino, hydroxyl, and nitrile groups) makes it a potentially valuable monomer.

Rheological Properties: The study of flow and deformation (rheology) is crucial for processing polymer melts or solutions. rsc.orgmdpi.com The incorporation of a rigid, polar monomer like this compound would likely increase the viscosity and storage modulus of a polymer, affecting its processability and final mechanical properties. researchgate.net

Differential Scanning Calorimetry (DSC) for Reaction Curing Behavior and Phase Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to investigate the curing process of thermosetting resins derived from this compound analogues. torontech.commdpi.com By measuring the heat flow associated with chemical reactions as a function of temperature, DSC elucidates key curing parameters such as exothermic peak temperatures, total enthalpy of polymerization, and the influence of molecular structure on reactivity. torontech.comtheopenscholar.com

In studies of benzoxazine resins incorporating cyano functionalities, DSC analysis reveals the complex, multi-stage polymerization processes. cnrs.fr The curing of these resins involves both the ring-opening of the oxazine rings and the cyclotrimerization of the cyano (nitrile) groups, often occurring at different temperatures. cnrs.frusq.edu.au For example, a benzoxazine resin containing both cyano and ethynyl groups exhibited two distinct exothermic peaks in its DSC thermogram at 225 °C and 274 °C, corresponding to the different curing reactions. buct.edu.cn

The introduction of specific functional groups, such as the hydroxyl group in hydroxybenzonitrile homologs, has been shown to significantly influence the curing temperature. The position of the hydroxyl substituent can alter the reactivity, with ortho-hydroxybenzonitrile demonstrating the highest reactivity and effectively reducing the curing temperature of cyanate ester resins. researchgate.net In some cases, the polymerization enthalpy of monomers derived from these structures can be substantial, with values as high as 414 J/g being reported. researchgate.net The glass transition temperature (Tg) of the fully cured polymer, another critical parameter determined by DSC, is heavily influenced by the extent of cure and the formation of highly crosslinked networks like triazine rings. cnrs.fr For a benzoxazine containing cyano groups, the Tg of the completely cured polymer was found to be approximately 250 °C. cnrs.fr

Table 1: DSC Curing Characteristics of Cyano-Functional Resins

| Resin System | Exothermic Peak Temperature(s) (°C) | Polymerization Enthalpy (J/g) | Glass Transition Temperature (Tg) (°C) | Reference |

|---|---|---|---|---|

| Cyano- & Ethynyl-containing Benzoxazine | 225 and 274 | Not Reported | 476 (Composite) | buct.edu.cn |

| 3-Aminophenol-based Cyanate Ester | Not Reported | 414 | Not Reported | researchgate.net |

| Benzoxazine with Cyano Groups (BZCN) | Not Reported | Not Reported | ~250 | cnrs.fr |

| Phthalonitrile-functionalized Benzoxazine | 218.7 | Not Reported | >400 | researchgate.net |

Rheometric Analysis for Viscoelastic Properties of Derived Materials

Rheometric analysis is employed to characterize the viscoelastic properties of polymers, providing insight into their processability and mechanical performance. This technique measures the material's response to an applied oscillatory shear, quantifying properties like storage modulus (G'), loss modulus (G''), and complex viscosity (η*). These parameters are crucial for understanding the material's transition from a liquid-like state to a solid, crosslinked network during curing. nih.gov

For thermosetting resins derived from precursors similar to this compound, rheological tests are used to determine the processing window and gelation temperature. nih.gov For instance, a study on a monomer derived from 3-aminophenol reported a very low complex melt viscosity, ranging from 0.009 to 0.1 Pa·s over a broad temperature range of 145-250 °C, indicating excellent processability. researchgate.net In another investigation of main-chain-type benzoxazine polymers, the gelation temperatures were identified to be between 167 °C and 176 °C, marking the point of rapid viscosity increase. nih.gov

The storage modulus, which represents the elastic response of the material, is a key indicator of the stiffness and load-bearing capacity of the cured polymer. For polybenzoxazines, the storage modulus has been shown to improve significantly with increased crosslinking density. mdpi.comsnu.edu.in In some cyano-functionalized systems, an interesting behavior is observed where the storage modulus increases at very high temperatures (e.g., around 325 °C). mdpi.com This phenomenon is attributed to the formation of highly stable triazine rings from the cyano groups at elevated temperatures, which further increases the crosslinking density of the polymer network. mdpi.com

Table 2: Rheological and Viscoelastic Properties of Derived Polymers

| Polymer System | Property Measured | Value | Temperature Range (°C) | Reference |

|---|---|---|---|---|

| 3-Aminophenol-based Monomer | Complex Melt Viscosity | 0.009 - 0.1 Pa·s | 145 - 250 | researchgate.net |

| Main-Chain Benzoxazine Polymers | Gelation Temperature | 167 - 176 °C | Isothermal at 150 | nih.gov |

| Cyano-functional Benzoxazine Composite | Storage Modulus | Increased trend observed | ~325 | mdpi.com |

| Phthalonitrile Resin with APPN | Storage Modulus | 1373 MPa | 400 | researchgate.net |

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric Analysis (TGA) is a critical technique for assessing the thermal stability of polymeric materials. eltra.cometamu.edu It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. etamu.edu Key parameters obtained from TGA include the onset decomposition temperature, the temperature at 5% weight loss (T₅%), and the percentage of material remaining at high temperatures, known as the char yield. buct.edu.cnresearchgate.net A high T₅% and a large char yield are indicative of superior thermal stability.

Polymers derived from benzoxazines and phthalonitriles containing cyano groups exhibit exceptional thermal stability. cnrs.frresearchgate.netmdpi.com The high stability is largely attributed to the formation of a densely crosslinked network structure, which includes robust triazine rings formed from the polymerization of nitrile functionalities. cnrs.frusq.edu.aumdpi.com This network structure is highly resistant to thermal degradation.

Research findings have consistently demonstrated the high thermal performance of these materials. For example, a cured benzoxazine resin containing both cyano and acetylene groups registered a T₅% of 502.6 °C in a nitrogen atmosphere, with a remarkable char yield of 79.8% at 800 °C. buct.edu.cn Similarly, polymers derived from hydroxybenzonitrile homologs have shown excellent thermal stability, with T₅% values reaching up to 518 °C and char yields at 800 °C as high as 77.3%. researchgate.net Phthalonitrile-functionalized polybenzoxazines have also pushed the boundaries of thermal performance, with some bifunctional precursors yielding polymers with a T₅% as high as 550 °C and char yields up to 80% in an inert atmosphere. researchgate.net These results underscore the potential of incorporating the this compound moiety into polymer backbones to create materials for demanding high-temperature environments.

Table 3: TGA Data for Thermally Stable Polymers Derived from Cyano-Functional Monomers

| Polymer System | T₅% (°C) | Char Yield (%) | Atmosphere | Reference |

|---|---|---|---|---|

| Cyano- & Ethynyl-containing Benzoxazine | 502.6 | 79.8 (at 800 °C) | Nitrogen | buct.edu.cn |

| Cyano- & Ethynyl-containing Benzoxazine | 506.0 | 29.6 (at 800 °C) | Air | buct.edu.cn |

| Polymer from Hydroxybenzonitrile Homolog | 518 | 77.3 (at 800 °C) | Not Specified | researchgate.net |

| Phthalonitrile-functional Polybenzoxazine (Bifunctional) | up to 550 | up to 80 (at 800 °C) | Inert | researchgate.net |

| o-Phthalimide-functionalized Benzoxazine | 550 | 70 | Not Specified | mdpi.com |

Computational and Theoretical Investigations of 3-amino-5-hydroxybenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research, providing a balance of accuracy and computational efficiency for studying molecular systems.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Predictions

Density Functional Theory (DFT) is a preferred method for investigating the electronic structure of organic molecules like 3-Amino-5-hydroxybenzonitrile. rsc.org By approximating the electron density, DFT methods can accurately predict geometric parameters (bond lengths and angles), thermodynamic stability, and various electronic properties. ajbls.com

| Parameter | Typical Calculated Value | Reference Compound Example |

| C-C (ring) Bond Length | 1.39 - 1.41 Å | 5-Bromobenzene-1,3-dicarbonitrile sciensage.info |

| C-CN Bond Length | ~1.45 Å | 2-Amino-4-chlorobenzonitrile derpharmachemica.com |

| C-NH2 Bond Length | ~1.39 Å | 2-Amino-5-fluorobenzonitrile derpharmachemica.com |

| C-OH Bond Length | ~1.36 Å | 3-Bromo-2-hydroxypyridine mdpi.com |

| C-C-C Bond Angle | 118° - 121° | 5-Bromobenzene-1,3-dicarbonitrile sciensage.info |

Molecular Electrostatic Potential and Frontier Molecular Orbital Analysis

Molecular Electrostatic Potential (MEP): The MEP is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. jetir.orgnih.gov The MEP map uses a color spectrum to represent the electrostatic potential on the electron density surface. For this compound, regions of negative potential (typically colored red or yellow) are expected around the electronegative nitrogen atom of the nitrile group and the oxygen atom of the hydroxyl group, as well as the lone pair of the amino group. These sites are susceptible to electrophilic attack. Regions of positive potential (colored blue) are generally found around the hydrogen atoms of the amino and hydroxyl groups, indicating sites for nucleophilic attack. mdpi.comresearchgate.net

Frontier Molecular Orbital (FMO) Analysis: FMO theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity, polarizability, and kinetic stability. mdpi.comnih.gov A smaller energy gap suggests that a molecule is more reactive and easily polarizable. nih.gov

In this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the π-system of the benzene ring. The LUMO is likely distributed over the electron-withdrawing nitrile group and the aromatic ring. This distribution facilitates intramolecular charge transfer (ICT) from the donor groups to the acceptor group, a phenomenon studied in other aminobenzonitriles. nih.govrsc.org

Table 2: Illustrative Frontier Molecular Orbital Energies for Substituted Aromatic Systems (Note: This table provides typical energy values from DFT calculations on related molecules to illustrate the concept.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| 3-Bromo-2-Hydroxypyridine | -6.880 | -0.682 | 6.198 | mdpi.com |

| Ethyl 5-hydroxy-2-thioxo... | - | - | 4.6255 | nih.gov |

| 2-amino-5-fluorobenzonitrile | -6.32 | -1.45 | 4.87 | derpharmachemica.com |

Conformational Analysis and Tautomerism Studies

Conformational Analysis: this compound has conformational flexibility primarily due to the rotation of the amino (-NH2) and hydroxyl (-OH) substituents around their respective bonds to the benzene ring. Computational methods can determine the potential energy surface for these rotations, identifying the most stable conformers and the energy barriers between them. nih.gov

Tautomerism: Tautomerism is a key phenomenon for molecules containing functional groups that can undergo proton transfer. nih.gov this compound can theoretically exist in different tautomeric forms, most notably the phenol-amino form and its corresponding keto-imine form. scispace.comresearchgate.net DFT calculations are employed to determine the relative energies and thermodynamic stabilities of these tautomers in the gas phase and in various solvents. rsc.org Studies on similar systems, like 3-amino-1,2,4-triazole, show that while one tautomer may be more stable in the gas phase, solvent effects can significantly alter the equilibrium by preferentially stabilizing a more polar tautomer. For many aminophenol systems, the phenol-imine tautomer is found to be the most stable form. scispace.com

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides indispensable tools for mapping out the intricate details of chemical reactions, including the identification of short-lived intermediates and transition states. e3s-conferences.orgnih.gov

Transition State Characterization and Energy Barrier Calculations

To understand the kinetics of a chemical reaction involving this compound, it is essential to identify the transition state (TS)—the highest energy point along the reaction coordinate. e3s-conferences.org Computational methods, such as DFT, can locate the geometry of the transition state and calculate its energy. mdpi.commdpi.com The difference in energy between the reactants and the transition state is the activation energy (energy barrier), which determines the reaction rate. mdpi.com For example, in a hypothetical electrophilic substitution reaction on the aromatic ring, calculations would model the approach of the electrophile, the formation of the sigma complex (intermediate), and the final proton loss, identifying the transition state for the rate-determining step. e3s-conferences.org

Elucidation of Intermediates and Reaction Pathways

Beyond just the transition state, computational chemistry can elucidate the entire reaction pathway, mapping the potential energy surface that connects reactants, intermediates, transition states, and products. nih.govmdpi.com This provides a step-by-step mechanistic understanding. For instance, studies on the intramolecular charge transfer in aminobenzonitriles have computationally characterized various excited states and intermediary species that are crucial for understanding their fluorescence properties. nih.govrsc.org Similarly, a computational study on the conversion of alkynes to benzonitriles detailed a six-step mechanism, identifying all intermediates and transition states, which was consistent with experimental observations. mdpi.com For this compound, such studies could predict the most likely products of a given reaction by comparing the energy barriers of competing pathways.

Molecular Dynamics Simulations (if applicable for derived materials)

While no specific molecular dynamics (MD) simulations for materials derived from this compound have been reported, this computational technique is highly relevant for understanding the behavior of polymers or materials incorporating this molecule. MD simulations model the physical movements of atoms and molecules over time, providing insight into material structure, dynamics, and interactions. frontiersin.org

For instance, if this compound were used as a monomer to synthesize a polymer, all-atom or coarse-grained MD simulations could be employed. frontiersin.org These simulations could predict how the polymer chains fold and interact with each other and with solvent molecules, and how they might bind to other molecules or surfaces. Such studies are crucial in materials science for designing materials with specific properties, for example, in drug delivery systems or functional coatings. Studies on other systems, such as poly(beta-amino ester) based polyplexes, have successfully used MD simulations to elucidate nanoparticle structure and assembly.

Machine Learning and Artificial Intelligence in Chemical Derivatization Analysis

The fields of machine learning (ML) and artificial intelligence (AI) are increasingly being applied to chemical analysis. In the context of chemical derivatization, where a molecule is intentionally altered to make it more suitable for analysis, ML can play a significant role.

For this compound, the amino and hydroxyl groups are prime sites for derivatization. If a series of derivatives were synthesized, ML models could be trained on their analytical data (e.g., mass spectra or chromatographic retention times). Deep learning models, for instance, have been developed to accurately predict tandem mass spectra for chemically derived molecules, which is a major challenge in identifying unknown compounds in complex mixtures. An ML approach could potentially predict the properties or biological activity of new derivatives of this compound, thereby accelerating the discovery process by prioritizing which compounds to synthesize and test.

Table 2: List of Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₇H₆N₂O |

| 4-Hydroxybenzonitrile | C₇H₅NO |

| 3-Amino-5-mercapto-1,2,4-triazole | C₂H₄N₄S |

Applications in Materials Science and Polymer Chemistry

Precursors for Functional Organic Materials

3-Amino-5-hydroxybenzonitrile serves as a key starting material for a range of functional organic molecules. Its substituted aromatic core is a scaffold upon which more complex structures can be built. For instance, the general class of hydroxybenzonitriles is utilized in the synthesis of benzofuran derivatives. acs.org A one-pot reaction between 2-hydroxybenzonitriles and 2-bromoacetophenones, mediated by cesium carbonate, efficiently yields 3-amino-2-aroyl benzofurans. acs.org This strategy highlights the utility of the hydroxybenzonitrile framework as a precursor for heterocyclic compounds, which are prevalent in medicinal chemistry and materials science.

The amino and hydroxyl groups on the ring activate it for electrophilic substitution, while the nitrile group can undergo various transformations, including reduction to an amine or hydrolysis to a carboxylic acid. smolecule.com This reactivity allows for its use as an intermediate in the synthesis of diverse organic compounds, including those with potential applications in pharmaceuticals and agrochemicals. The related compound, 3-amino-5-hydroxybenzoic acid, has been identified as a biosynthetic precursor to the ansamycin antibiotic streptovaricin C, underscoring the importance of the 3-amino-5-hydroxy-substituted benzene motif in the formation of complex natural products. nih.gov

Monomers in Polymer Synthesis

The multifunctionality of this compound makes it an attractive monomer for creating polymers with tailored properties. Its distinct reactive groups can be selectively engaged in polymerization reactions to build novel polymeric structures.

A significant application of benzonitrile derivatives is in multicomponent polymerizations (MCPs) to produce complex, heteroatom-rich polymers. acs.orgrsc.org Specifically, the copper-catalyzed multicomponent polymerization of diynes, disulfonyl azides, and 2-hydroxybenzonitrile has been shown to generate high molecular weight poly(N-sulfonylimine)s containing iminocoumarin units. acs.orgpreprints.orgacs.org This reaction proceeds with high efficiency and atom economy, releasing only nitrogen gas as a byproduct. acs.orgresearchgate.net

By substituting this compound in this polymerization, it is possible to integrate both hydroxyl and amino functionalities directly into the polymer backbone. The reaction would proceed similarly, with the hydroxyl and nitrile groups participating in the formation of the heterocyclic iminocoumarin ring within the polymer chain. The presence of the additional amino group on the polymer structure provides a site for post-polymerization modification, allowing for further tuning of the material's properties or the attachment of other functional moieties.

Table 1: Representative Multicomponent Polymerization for Poly(N-sulfonylimine) Synthesis

| Monomers | Catalyst/Reagents | Resulting Polymer Structure | Key Features | Reference |

|---|

The incorporation of this compound into polymer chains is expected to significantly modulate the material's properties. Polymers synthesized using 2-hydroxybenzonitrile have demonstrated interesting functional characteristics, such as fluorescence, which can be utilized for chemical sensing. acs.org For example, the resulting poly(N-sulfonylimine)s have been used for the sensitive and selective detection of Ru³⁺ ions. acs.orgpreprints.org The inclusion of the electron-donating amino group from the this compound monomer could further enhance these photophysical properties, potentially shifting the fluorescence wavelength or increasing the quantum yield.

Integration into Polymeric Architectures (e.g., poly(N-sulfonylimine)s)

Intermediates in Advanced Dye and Pigment Synthesis

The structural features of this compound make it a promising intermediate for the synthesis of advanced dyes and pigments. The amino (-NH₂) and hydroxyl (-OH) groups are powerful auxochromes, which are essential for imparting and modifying color in dye molecules. The presence of a nitrile (-CN) group, an electron-withdrawing group, can also influence the electronic properties and thus the color of the final dye.

Related compounds, such as 3-bromo-5-hydroxybenzonitrile, are noted for their use in the production of dyes and pigments. The synthesis of new acid dyes often involves amine derivatives as key components in diazotization and coupling reactions to form azo compounds, which constitute a major class of synthetic dyes. researchgate.net this compound can be readily diazotized via its amino group and coupled with various aromatic compounds to produce a wide range of azo dyes with potentially unique shades and good fastness properties, suitable for textile applications. researchgate.net

Ligand Precursors in Catalysis